1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione
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Overview
Description
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to an ethane-1,2-dione backbone
Preparation Methods
The synthesis of 1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione typically involves organic synthetic routes. One common method includes the reaction of phenylacetic acid with trifluoromethylbenzene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-dione can be compared with similar compounds such as:
- 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- 1-Phenyl-2-(2-(trifluoromethyl)phenyl)ethane-1,2-dione
- 1-Phenyl-2-(3-(fluoromethyl)phenyl)ethane-1,2-dione
These compounds share structural similarities but differ in the position or nature of the substituents, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C15H9F3O2 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)12-8-4-7-11(9-12)14(20)13(19)10-5-2-1-3-6-10/h1-9H |
InChI Key |
CYHQQHNKADORRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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